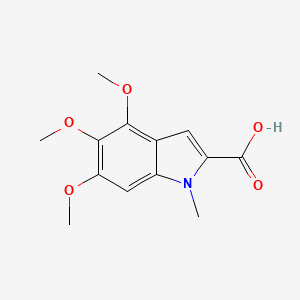
2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one is an organic compound that features a bromine atom, a methyl group, and a piperidine ring attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one typically involves the bromination of 3-methyl-1-(piperidin-1-yl)butan-1-one. This can be achieved by reacting the starting material with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining the quality and yield of the product.
化学反応の分析
Types of Reactions
2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or ether.
Oxidation: Performed in aqueous or mixed solvent systems under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted butanones.
Reduction: Formation of 2-bromo-3-methyl-1-(piperidin-1-yl)butanol.
Oxidation: Formation of 2-bromo-3-methyl-1-(piperidin-1-yl)butanoic acid.
科学的研究の応用
2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring can enhance its binding affinity to certain biological targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-Chloro-3-methyl-1-(piperidin-1-yl)butan-1-one: Chlorine atom instead of bromine.
3-Methyl-1-(piperidin-1-yl)butan-1-one: Lacks the halogen atom.
Uniqueness
2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one is unique due to the presence of both a bromine atom and a piperidine ring, which can significantly influence its reactivity and biological activity. The bromine atom makes it a versatile intermediate for further functionalization, while the piperidine ring enhances its potential interactions with biological targets.
特性
IUPAC Name |
2-bromo-3-methyl-1-piperidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-8(2)9(11)10(13)12-6-4-3-5-7-12/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLYOWYQKNZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine](/img/structure/B2867804.png)





![2-bromo-5-fluoro-N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2867816.png)
![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2867817.png)
![6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid](/img/structure/B2867818.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2867819.png)
